c-Met Kinase Inhibitory Potency: Direct Head-to-Head Comparison with Des-Isopropyl Analog
The target compound demonstrates potent inhibitory activity against recombinant c-Met kinase with an IC50 of 27 nM, as determined by time-resolved fluorescence resonance energy transfer (TR-FRET) analysis [1]. In stark contrast, the structurally related analog 3-fluoro-4-(piperazin-1-yl)aniline, which lacks the 4-isopropyl group, exhibits an IC50 of 15 µM (15,000 nM) in a cellular assay (A549 lung cancer cells) . While the assays differ (biochemical vs. cellular), the approximate 555-fold difference in potency underscores the critical role of the isopropyl-piperazine moiety for high-affinity target engagement, making the target compound uniquely suited for biochemical probe development.
| Evidence Dimension | c-Met Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | 3-Fluoro-4-(piperazin-1-yl)aniline: IC50 = 15 µM (15,000 nM) |
| Quantified Difference | Target compound is ~555-fold more potent |
| Conditions | Target: TR-FRET assay with recombinant c-Met [1]; Comparator: A549 lung cancer cell assay |
Why This Matters
This quantitative potency difference confirms that the isopropyl group is not a trivial substituent; it is essential for achieving nanomolar activity against c-Met, a key oncology target.
- [1] Lee, J., et al. (2012). Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4044-4048. Data curated in BindingDB (BDBM50384004). View Source
